![molecular formula C23H26N2O3 B2915832 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one CAS No. 782457-32-3](/img/structure/B2915832.png)
4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . It also contains a methoxyphenyl group, which is known to modulate the pharmacokinetic properties of a drug substance .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized via a Mannich reaction .科学的研究の応用
Alpha1-Adrenergic Receptor Antagonism
This compound has been studied for its potential as an antagonist for alpha1-adrenergic receptors (α1-AR). These receptors are implicated in several physiological processes, including the contraction of smooth muscles in blood vessels and the urinary tract. Antagonists for α1-AR are therapeutic candidates for conditions like hypertension, cardiac arrhythmias, and benign prostate hyperplasia .
Neurological Conditions Treatment
Due to its affinity for α1-AR, the compound is also being explored for the treatment of neurological conditions. The α1-ARs are associated with neurodegenerative and psychiatric conditions, making them a significant target for new central nervous system drug discovery .
Pharmacokinetic Profile Analysis
The compound has been subjected to in silico docking and molecular dynamics simulations to assess its binding data and pharmacokinetic profile. This includes absorption, distribution, metabolism, and excretion (ADME) calculations, which are crucial for advancing any compound in the drug development pipeline .
Comparative In Silico and In Vitro Studies
Comparative studies have been conducted to evaluate the therapeutic potential of this compound alongside structurally similar arylpiperazine-based alpha1-adrenergic receptor antagonists. Such studies help in understanding the compound’s efficacy and safety profile .
Alzheimer’s Disease Research
Research has indicated a connection between Alzheimer’s disease (AD) and α1-ARs. The compound’s interaction with these receptors could provide insights into the development of treatments for AD .
Antimicrobial Activity
There is evidence suggesting that derivatives of this compound may exhibit antimicrobial activity. Docking simulations have been performed to understand the interactions between these compounds and bacterial enzymes, which could lead to the development of new antibacterial agents .
Binding Affinity and Receptor-Ligand Interactions
The compound has shown a range of α1-AR affinity, which is important for its potential therapeutic applications. Understanding the key receptor-ligand interactions can inform the design of more effective drugs .
Lead Compound Identification
Through rigorous testing, certain derivatives of this compound have been highlighted as promising lead compounds for further investigation. These compounds have shown acceptable pharmacokinetic profiles and are potential candidates for drug development .
作用機序
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of the compound with these receptors can lead to activation or blockade of these receptors .
Biochemical Pathways
The compound affects the biochemical pathways associated with α1-ARs. These receptors are unambiguously associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound’s interaction with these receptors can influence the biochemical pathways related to these conditions.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds . The compound exhibited an acceptable pharmacokinetic profile to the advanced investigation as the potential alpha1-adrenergic receptor antagonists .
Result of Action
The result of the compound’s action is primarily observed at the molecular and cellular level. The interaction of the compound with α1-ARs can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This can have significant effects on the physiological functions associated with these tissues.
特性
IUPAC Name |
4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-16-12-19-18(14-23(26)28-22(19)13-17(16)2)15-24-8-10-25(11-9-24)20-6-4-5-7-21(20)27-3/h4-7,12-14H,8-11,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPFKHRBFGPEEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Phenyl-2-[2-(thiophen-2-yl)-1H-imidazol-1-yl]ethan-1-one](/img/structure/B2915750.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2915751.png)
![1-(4-bromophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2915752.png)
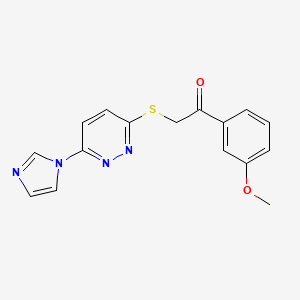
![7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B2915755.png)



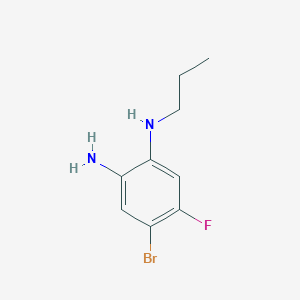
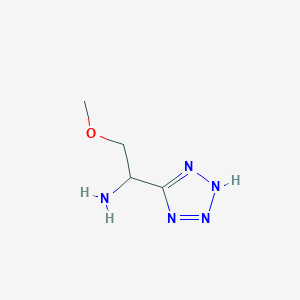

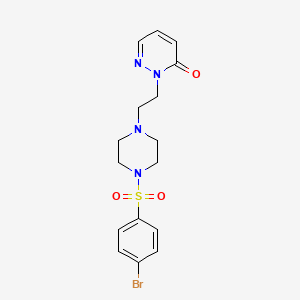
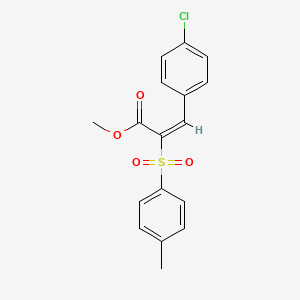
![N-ethyl-1-[4-(pentanoylamino)phenyl]cyclohexanecarboxamide](/img/structure/B2915772.png)